An In-depth Technical Guide to the Chemical Synthesis Pathways for Molsidomine and Its Derivatives
An In-depth Technical Guide to the Chemical Synthesis Pathways for Molsidomine and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Molsidomine, a potent nitric oxide (NO) donor prodrug, and its derivatives are of significant interest in cardiovascular and related therapeutic areas. This technical guide provides a comprehensive overview of the chemical synthesis pathways for Molsidomine and its key derivatives. It details both traditional and modern synthetic methodologies, complete with experimental protocols and quantitative data to facilitate reproducibility and further research. The guide also elucidates the crucial signaling pathway through which Molsidomine exerts its therapeutic effects, visualized through a detailed diagram. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering a practical and in-depth understanding of the chemistry and pharmacology of this important class of compounds.
Introduction
Molsidomine, chemically known as N-ethoxycarbonyl-3-morpholinosydnonimine, is a cardiovascular drug that functions as a long-acting vasodilator.[1][2] It belongs to the class of sydnonimines, which are mesoionic heterocyclic aromatic compounds. The therapeutic efficacy of Molsidomine stems from its in vivo conversion to its active metabolite, linsidomine (B1675546) (SIN-1), which subsequently releases nitric oxide (NO).[3] NO is a critical signaling molecule that activates soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP) levels and subsequent smooth muscle relaxation and vasodilation.[2][3]
This guide will explore the primary synthetic routes to Molsidomine and its derivatives, presenting both established and contemporary methods. A particular focus is placed on providing detailed experimental procedures and quantitative data to aid in practical laboratory applications.
Chemical Synthesis Pathways
The synthesis of Molsidomine and its derivatives primarily revolves around the formation of the core sydnonimine ring structure. This can be achieved through several pathways, with the most common involving the nitrosation of α-aminonitriles followed by cyclization.[4][5]
Traditional Synthesis of Molsidomine
A widely referenced method for the synthesis of Molsidomine involves the reaction of 3-morpholinosydnonimine hydrochloride with an acylating agent, such as ethyl chloroformate. This reaction introduces the N-ethoxycarbonyl group to the exocyclic nitrogen atom of the sydnonimine ring.
Experimental Protocol: Synthesis of Molsidomine
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Materials: 3-morpholinosydnonimine hydrochloride, Pyridine (B92270), Ethyl chloroformate, Chloroform (B151607), Anhydrous magnesium sulfate, Toluene (B28343).
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Procedure:
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Suspend 1.0 part by weight of 3-morpholinosydnonimine hydrochloride in 5 parts by volume of pyridine.
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To this suspension, add 1.6 parts by volume of ethyl chloroformate dropwise with stirring.
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Continue to agitate the mixture for a period to allow the reaction to proceed to completion.
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Remove the pyridine from the reaction mixture by evaporation under reduced pressure.
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Dissolve the resulting residue in a small amount of water and extract several times with chloroform.
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Combine the chloroform extracts and dry over anhydrous magnesium sulfate.
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Filter the solution to remove the drying agent.
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Remove the chloroform from the filtrate by distillation to obtain crude crystals of Molsidomine.
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Recrystallize the crude product from toluene to yield pure 3-morpholino-N-carboethoxysydnonimine.
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Yield: 51%.
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Melting Point: 140-141°C.
Mechanochemical Synthesis of Molsidomine
In recent years, mechanochemistry has emerged as a green and efficient alternative to traditional solvent-based synthesis. A mechanochemical approach for the synthesis of Molsidomine has been developed, offering advantages such as reduced solvent waste and potentially shorter reaction times. This method utilizes 1,1'-carbonyldiimidazole (B1668759) (CDI) as an activating agent in a solid-state reaction.[6][7]
Experimental Protocol: Mechanochemical Synthesis of Molsidomine
This synthesis is a multi-step process carried out in a ball mill. The key steps involve the preparation of an iminosydnone carbonylimidazole intermediate followed by reaction with ethanol. The entire process consists of four linear steps performed in the solid state.[7]
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Overall Yield: A convergent synthetic strategy provides an overall yield of 65%.[6]
Synthesis of Molsidomine Derivatives
The synthesis of Molsidomine derivatives often involves modification of the exocyclic nitrogen or the morpholine (B109124) ring. A key intermediate in many of these syntheses is 3-morpholinosydnonimine (SIN-1).
SIN-1 is the primary active metabolite of Molsidomine. Its synthesis is a crucial step in accessing various derivatives. A common route starts from N-aminomorpholine.[1][8]
Experimental Protocol: Synthesis of SIN-1 HCl [1]
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Starting Materials: N-aminomorpholine, Sodium formaldehyde (B43269) bisulfite, Potassium cyanide.
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Step 1: Imine Formation: React N-aminomorpholine with sodium formaldehyde bisulfite to form the corresponding imine intermediate.
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Step 2: Nitrile Formation: Treat the imine intermediate with potassium cyanide to yield the corresponding nitrile compound.
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Step 3: Nitrosation: The nitrile is then nitrosated to produce a nitrosohydrazine.
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Step 4: Cyclization: Finally, cyclization of the nitrosohydrazine under acidic conditions affords SIN-1 hydrochloride.
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Overall Yield: 50%.
This derivative is of interest as it is postulated to release nitric oxide without the concomitant production of superoxide (B77818) radicals.[1]
Experimental Protocol: Synthesis of N-Nitroso-3-morpholinosydnonimine [1]
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Materials: SIN-1 hydrochloride, Sodium nitrite (B80452), Water, Methanol (B129727).
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Procedure:
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Prepare an ice-cooled solution of SIN-1 hydrochloride (0.500 g, 2.42 mmol) in water (2.5 mL).
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Add a solution of sodium nitrite (0.200 g, 2.89 mmol) in water (7 mL) to the SIN-1 solution.
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Stir the mixture for 6 hours at 0 °C.
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Allow the reaction to stand at room temperature overnight.
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Isolate the resulting solid by filtration on a fritted glass funnel.
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Wash the solid with cold methanol to yield a yellow solid.
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Recrystallize the product from methanol to obtain pure yellow crystals.
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Yield: 73%.
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Melting Point: 130 °C.
Quantitative Data Summary
The following tables summarize the quantitative data for the synthesis of Molsidomine and its key derivatives.
Table 1: Synthesis of Molsidomine
| Synthesis Method | Starting Materials | Key Reagents | Solvent | Yield (%) | Melting Point (°C) |
| Traditional | 3-morpholinosydnonimine HCl | Ethyl chloroformate | Pyridine, Chloroform | 51 | 140-141 |
| Mechanochemical | Iminosydnone precursor | 1,1'-Carbonyldiimidazole (CDI) | Solid-state (ball mill) | 65 (overall) | Not specified |
Table 2: Synthesis of Molsidomine Derivatives
| Derivative | Starting Material | Key Reagents | Solvent | Yield (%) | Melting Point (°C) |
| SIN-1 HCl | N-aminomorpholine | NaHSO3, KCN, Nitrosating agent | Not specified | 50 | Not specified |
| N-Nitroso-3-morpholinosydnonimine | SIN-1 HCl | Sodium nitrite | Water | 73 | 130 |
Signaling Pathway of Molsidomine
Molsidomine acts as a prodrug, and its pharmacological effects are mediated through its active metabolite, SIN-1. The signaling pathway is initiated by the metabolic conversion of Molsidomine and culminates in the relaxation of vascular smooth muscle.
Diagram of Molsidomine's Signaling Pathway
Caption: Molsidomine is metabolized to SIN-1, which releases NO, activating sGC and leading to vasodilation.
Conclusion
This technical guide has provided a detailed overview of the synthesis of Molsidomine and its derivatives, offering both traditional and mechanochemical approaches. The experimental protocols and quantitative data presented herein are intended to be a valuable resource for chemists and pharmacologists in the field. The elucidation of the signaling pathway provides a clear understanding of the mechanism of action of this important cardiovascular drug. Further research into novel derivatives and optimization of synthetic routes will continue to be an important area of investigation, with the potential to yield new therapeutic agents with improved pharmacological profiles.
References
- 1. mdpi.com [mdpi.com]
- 2. Mechanism of vasodilation by molsidomine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Molsidomine? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Sydnonimines: synthesis, properties and applications in chemical biology - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC00535C [pubs.rsc.org]
- 6. EP2829541A1 - Novel synthesis of noroxymorphone from morphine - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
